Miacalcic
Description
Structure
2D Structure
Properties
Molecular Formula |
C151H226N40O45S3 |
|---|---|
Molecular Weight |
3417.9 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123-/m0/s1 |
InChI Key |
LDVRMNJZLWXJPL-JKQNMTHDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]8CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N8)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Miacalcic
Primary Amino Acid Sequence Analysis of Salmon Calcitonin (Salcatonin)
Salmon Calcitonin consists of a linear sequence of 32 amino acids. wikipedia.orgprospecbio.comgenscript.com This primary structure is distinct from, though homologous in certain positions to, human calcitonin. wikipedia.orgpnas.orgnih.gov The sequence of Salmon Calcitonin is H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2. prospecbio.come-lactancia.org The C-terminus of the peptide is amidated, a feature important for full biological activity. prospecbio.comfrontiersin.org
Importance of Disulfide Bond Formation and N-terminal Ring Structure
A crucial structural feature of Salmon Calcitonin is the formation of a disulfide bond between the cysteine residues at position 1 and position 7. wikipedia.orggenscript.come-lactancia.orgfrontiersin.orgnih.gov This disulfide bond creates a 7-amino acid ring structure at the N-terminus of the peptide. frontiersin.orgresearchgate.netnii.ac.jp This N-terminal circular region is considered a receptor-activated domain, playing a role in the interaction with the transmembrane domain of the calcitonin receptor and its activation. nii.ac.jpcore.ac.uk
Alpha-Helical Conformation and its Role in Receptor Binding Affinity
While Salmon Calcitonin exhibits substantial conformational flexibility in aqueous solutions, it can adopt an alpha-helical structure in certain environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol/water mixtures. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) analyses have indicated the formation of an amphipathic alpha-helix, particularly in the region of residues 9-19. rcsb.orgresearchgate.net This alpha-helical conformation is postulated to resemble the structure of Salmon Calcitonin when bound to its membrane-bound receptor. nih.gov The degree of structural ordering, specifically the formation of an alpha-helix of a defined length and requiring specific residues, is important for high receptor binding affinity and biological activity. rcsb.orgresearchgate.net Studies comparing Salmon Calcitonin to analogues with altered helical regions suggest a relationship between a definite helix length and bioactivity. rcsb.org The alpha-helical region, along with the C-terminal loop region, is involved in binding to the N-terminal extracellular region of the calcitonin receptor. nii.ac.jpcore.ac.uk
Conformational Stability and Higher Order Structure Assessment in Research
The therapeutic activity of peptide drugs like Salmon Calcitonin is highly dependent on their conformational structure. researchgate.netresearchgate.netsemanticscholar.org The protein structure is flexible and can be influenced by external conditions, which may affect its native conformation and stability. researchgate.netresearchgate.netsemanticscholar.org Research into the conformational stability and higher order structure (HOS) of Salmon Calcitonin is important, particularly in the context of pharmaceutical formulations. researchgate.netresearchgate.netmdpi.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and NMR spectroscopy are used to assess conformational changes and HOS. researchgate.netresearchgate.netmdpi.com Studies have investigated the effects of factors like pH, temperature, drying methods, and excipients on the conformational stability of Salmon Calcitonin in both aqueous solution and solid states. researchgate.netresearchgate.net For instance, FTIR analysis has shown that native Salmon Calcitonin, primarily having an alpha-helical structure in aqueous solution, can undergo conformational changes to include random coil and beta-sheet structures under stress conditions. researchgate.netresearchgate.net Assessing the similarity of HOS is also relevant for generic or biosimilar drug products. mdpi.com
Calcitonin Receptor Biology and Miacalcic Interactions
Characterization of Calcitonin Receptor (CTR) Subtypes and Distribution
The calcitonin receptor (CTR) is a member of the Class B family of G protein-coupled receptors (GPCRs). acs.orgnih.govnih.gov This family of receptors is characterized by a large extracellular N-terminal domain important for ligand binding. ebi.ac.uk The CTR gene is known to undergo alternative splicing, leading to the expression of different isoforms with potentially varied tissue distribution and signaling properties. nih.govguidetopharmacology.org In humans, two major alternatively spliced isoforms, CT(a) and CT(b), have been identified, with the CT(a) receptor being the more abundant and extensively studied form. guidetopharmacology.orgplos.org
Further complexity arises from the interaction of the CTR with Receptor Activity-Modifying Proteins (RAMPs). tocris.comnih.govfrontiersin.org Heterodimerization of the CTR with RAMP1, RAMP2, or RAMP3 results in the formation of distinct receptor phenotypes, specifically the amylin receptors (AMY1, AMY2, and AMY3, respectively). tocris.comnih.govfrontiersin.org
The distribution of CTRs is widespread throughout the body, reflecting the diverse physiological roles of calcitonin and related peptides. High concentrations of CTRs are predominantly found on osteoclasts, the primary target cells for calcitonin's inhibitory effects on bone resorption. nih.govnih.govebi.ac.ukresearchgate.net However, CTRs are also expressed in various other tissues and organs, including the kidney, brain (e.g., hypothalamus and pituitary), lung, liver, heart, spleen, testes, gastrointestinal tract, thyroid gland, mammary glands, and prostate gland. nih.govnih.govebi.ac.uktocris.comfrontiersin.orgresearchgate.netresearchgate.netproteinatlas.orgresearchgate.net Expression has also been noted in certain cancer cell lines, such as lung and breast cancer cells. ebi.ac.uk
Miacalcic Binding Kinetics and Affinity for Calcitonin Receptors
This compound, as synthetic salmon calcitonin, exhibits distinct binding characteristics to the CTR compared to mammalian calcitonins, such as human or porcine calcitonin. Salmon calcitonin is recognized for its greater affinity for receptor binding sites and a longer duration of action when compared to mammalian calcitonins. nps.org.auchiesi.com.auhres.camedsafe.govt.nzpom.go.iddrugs.comrxlist.com This enhanced potency and prolonged effect are attributed, at least in part, to its favorable binding properties. nps.org.auchiesi.com.auhres.camedsafe.govt.nzpom.go.id
Research investigating the binding kinetics of salmon calcitonin to CTRs has revealed a notable characteristic: poor reversibility of binding. acs.orgbioscientifica.combioscientifica.com Studies using radio-labeled salmon calcitonin have shown minimal dissociation from both rat and human calcitonin receptors over several hours, in contrast to human calcitonin which dissociates more rapidly. bioscientifica.combioscientifica.com This poor reversibility is suggested to require the active conformation of the receptor and does not appear to be solely dependent on G protein coupling. bioscientifica.combioscientifica.com
Investigations into the structural features of salmon calcitonin contributing to this poor reversibility indicate that the ability to form alpha-helical secondary structure is an important factor in the rate of ligand dissociation. bioscientifica.combioscientifica.com It is hypothesized that this poor reversibility may result from a conformational change in either the receptor or the ligand, or both, influenced by interactions with residues within the peptide's alpha-helical region. bioscientifica.combioscientifica.com
Data on the binding affinity (expressed as IC50 values in competition binding assays) and dissociation half-lives (t1/2) for salmon calcitonin and human calcitonin at rat and human CTRs highlight these differences:
| Ligand | Receptor Type | IC50 (M) | Dissociation t1/2 (min) | Source |
| 125I-sCT competition | Rat C1a CTR (HEK-293) | 1.1 x 10^-11 | >240 | bioscientifica.com |
| 125I-sCT competition | Human CTR (BHK) | 1.0 x 10^-11 | >240 | bioscientifica.com |
| 125I-hCT dissociation | Rat C1a CTR (HEK-293) | - | 21 | bioscientifica.com |
| 125I-hCT dissociation | Human CTR (BHK) | - | 36 | bioscientifica.com |
| sCT (short-term stimulation) | Human CT(a)R | 7.2 ± 1.2 x 10^-12 | - | plos.org |
| hCT (short-term stimulation) | Human CT(a)R | 5.0 ± 1.3 x 10^-12 | - | plos.org |
Note: IC50 values represent the concentration of unlabeled ligand required to inhibit 50% of the binding of the radio-labeled ligand. Dissociation t1/2 is the time taken for half of the bound radio-labeled ligand to dissociate.
Structural Basis of this compound-Calcitonin Receptor Complex Formation
Understanding the structural basis of this compound (salmon calcitonin) binding to the CTR is crucial for elucidating its mechanism of action. The CTR, as a Class B GPCR, interacts with its peptide ligand through both its extracellular domain (ECD) and the transmembrane (TM) bundle. Cryo-electron microscopy (cryo-EM) has provided insights into the structure of the activated CTR bound to salmon calcitonin and the heterotrimeric Gs protein. acs.orgnih.gov
A cryo-EM structure of the activated human CTR bound to salmon calcitonin and Gs protein at 3.3 Å resolution has been reported. acs.org This structure revealed key features of the interaction. The N-terminus of salmon calcitonin, particularly the loop formed between Cys1 and Cys7, is critically important for agonist activity and forms extensive interactions, primarily hydrophobic, with the receptor core. acs.org Specific hydrogen-bond interactions between the sCT N-terminus and the CTR have also been identified. acs.org
The receptor-bound structure of salmon calcitonin has been shown to differ from that of homologous ligands like CGRP and amylin, particularly in the conformation of the C-terminal beta turn. acs.org Salmon calcitonin appears to favor a type II turn, while CGRP and amylin adopt type I turns. acs.org These structural distinctions may contribute to the differential binding properties and signaling bias observed among these related peptides. acs.orgplos.org
Detailed modeling based on structural data highlights the interface between the salmon calcitonin peptide and the CTR, illustrating both hydrogen-bond and hydrophobic interactions that stabilize the complex. acs.org
G Protein-Coupled Receptor (GPCR) Signaling Pathways Activated by this compound
The calcitonin receptor, upon binding of agonists like this compound, couples to and activates multiple intracellular signaling pathways through interaction with different heterotrimeric G proteins. nih.govnih.govebi.ac.ukguidetopharmacology.orgnps.org.aumedsafe.govt.nznih.govuniprot.org The predominant signaling pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). nih.govebi.ac.ukuniprot.org However, CTRs can also couple to the phospholipase C (PLC) pathway, influencing intracellular calcium levels. nih.govresearchgate.netphysiology.orgnih.gov Some studies also suggest coupling to phospholipase D (PLD) and activation of MAPK Erk1/2. nih.govnih.govnih.gov
This compound (salmon calcitonin) has been shown to induce a prolonged activation of CTR signaling, particularly with respect to cAMP accumulation, compared to human calcitonin. plos.orgresearchgate.net This prolonged signaling may contribute to its longer duration of action. plos.orgnps.org.auchiesi.com.au
A primary signaling route activated by this compound binding to the CTR is the adenylyl cyclase-cAMP-PKA pathway. nih.govnih.govebi.ac.ukguidetopharmacology.orgnps.org.aumedsafe.govt.nznih.govuniprot.orgmdpi.comwikipedia.org Upon agonist binding, the CTR couples to Gs proteins, which stimulate adenylyl cyclase. nih.govuniprot.orgphysiology.orgmdpi.comwikipedia.org Adenylyl cyclase catalyzes the conversion of ATP to cAMP, an intracellular second messenger. mdpi.comwikipedia.org Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA). mdpi.comwikipedia.orgyoutube.com
PKA is a tetrameric enzyme consisting of two catalytic subunits and two regulatory subunits. mdpi.comwikipedia.orgyoutube.com cAMP binds to the regulatory subunits, causing their dissociation from the catalytic subunits, thereby activating the catalytic subunits. mdpi.comwikipedia.orgyoutube.com Activated PKA then phosphorylates various downstream protein targets, modulating their activity and ultimately leading to specific cellular responses. mdpi.comwikipedia.org
In the context of bone cells, the cAMP-PKA pathway is implicated in mediating the inhibitory effects of calcitonin on osteoclast function. nih.govdrugbank.com Studies using mouse osteoclasts suggest that the inhibitory effects of calcitonin on bone resorption are mainly mediated through this signaling cascade. drugbank.com this compound's ability to induce sustained cAMP accumulation is thought to play a significant role in its pharmacological effects. plos.orgresearchgate.net
In addition to the cAMP-PKA pathway, the calcitonin receptor can also activate signaling cascades involving calcium and Protein Kinase C (PKC). nih.govmedsafe.govt.nznih.govphysiology.orgnih.gov CTRs can couple to Gq proteins, which activate phospholipase C (PLC). nih.govresearchgate.netphysiology.orgnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, leading to an increase in cytosolic free Ca2+ concentrations. DAG, along with calcium, activates conventional and novel isoforms of PKC. physiology.org
The Ca2+-PKC pathway has also been shown to be involved in calcitonin's effects, although its precise role can vary depending on the cell type. In human osteoblasts, calcitonin has been reported to stimulate PKC activity. physiology.org Furthermore, studies in HEK293 cells expressing the rabbit CTR have indicated that calcitonin-induced elevation of cytosolic free Ca2+ is required for the activation of the Erk1/2 pathway, which involves parallel Gi- and PKC-dependent mechanisms. nih.gov
The PKC pathway may also play a role in the homologous down-regulation of the CTR, a mechanism by which prolonged exposure to agonist can reduce receptor responsiveness. oup.com Both cAMP and intracellular calcium are considered second messengers for the effects of calcitonin on osteoclasts, contributing to the complex signaling network downstream of CTR activation. nih.gov
| Signaling Pathway | Primary G Protein Coupling | Key Enzymes/Second Messengers | Downstream Effectors | Cellular Outcomes (Examples) |
| cAMP-PKA | Gs | Adenylyl Cyclase, cAMP | PKA | Inhibition of osteoclast activity, Gene transcription modulation |
| Ca2+-PKC | Gq, Gi | PLC, IP3, DAG, Ca2+ | PKC | Erk1/2 activation, CTR down-regulation, Modulation of osteoblast activity |
This table summarizes the primary signaling pathways activated by CTR binding.
Cellular and Molecular Pharmacology of Miacalcic
Direct Effects on Osteoclast Function and Biology
Miacalcic's primary mechanism of action involves directly inhibiting the activity of osteoclasts. This is achieved through the binding of salmon calcitonin to specific calcitonin receptors (CTR) located on the surface of these cells. researchgate.netnih.govmims.comnih.gov Salmon calcitonin exhibits a higher affinity and longer duration of action compared to mammalian calcitonins, contributing to its potent inhibitory effects. mims.comnih.gov
Inhibition of Osteoclast Resorptive Activity
The binding of this compound to the CTR on osteoclasts leads to a rapid and significant inhibition of their bone-resorbing activity. This inhibition is characterized by a reduction in the ability of osteoclasts to degrade the bone matrix. researchgate.netnih.govmims.comnih.gov A key aspect of this inhibition involves the prevention of osteoclasts from secreting acid hydrolases and protons into the confined resorption lacunae, thereby impairing the dissolution of the mineralized bone matrix and the degradation of organic components like type I collagen. researchgate.netguidetopharmacology.org This reduction in bone resorption can be biochemically measured by a decrease in markers such as urine hydroxyproline (B1673980) excretion and serum alkaline phosphatase levels. mims.comnih.gov
Morphological Changes in Osteoclasts: Ruffled Border Disruption and Cytoskeletal Reorganization
The inhibitory effects of calcitonin on osteoclast function are closely linked to alterations in their morphology, particularly the disruption of the ruffled border and reorganization of the cytoskeleton. The ruffled border is a specialized, highly folded membrane structure that forms the interface between the osteoclast and the bone surface, crucial for the secretion of acids and enzymes during resorption. guidetopharmacology.orgnih.gov
Calcitonin is believed to disrupt the organization of the osteoclast cytoskeleton, leading to the distraction of actin rings and a loss of cellular polarity. researchgate.net The actin cytoskeleton, along with microtubules, plays a vital role in the formation and maintenance of the ruffled border and the sealing zone, which isolates the resorption microenvironment. nih.govallfordrugs.comljmu.ac.uk Disruption of these cytoskeletal structures impairs the osteoclast's ability to adhere properly to the bone surface and maintain the necessary polarized structure for effective resorption.
Modulation of Osteoclast Formation and Apoptosis
Studies have shown that calcitonin can inhibit the formation of multinucleated osteoclasts from hematopoietic progenitor cells. This effect appears to be independent of the transcriptional regulation by receptor activator of NF-κB (RANK) and c-Fms.
The influence of calcitonin on osteoclast apoptosis, or programmed cell death, is less definitively established. One study in mouse cells observed no effect on apoptosis by calcitonin. However, the lifespan and activity of osteoclasts are regulated by a balance between pro-survival and pro-apoptotic signals. Endogenous factors such as elevated extracellular calcium and estrogen have been suggested to drive osteoclast apoptosis, potentially by inhibiting RANKL signaling, a key pathway for osteoclast survival. While bisphosphonates are known to induce osteoclast apoptosis, the direct impact of calcitonin on this process in various models requires further clarification.
Intracellular Signaling Cascades in Osteoclasts Following this compound Exposure
The binding of calcitonin to its receptor on osteoclasts triggers intracellular signaling cascades that mediate its inhibitory effects. The calcitonin receptor is a G protein-coupled receptor that is coupled to both the cyclic adenosine (B11128) monophosphate (cAMP)-Protein Kinase A (PKA) pathway and the Ca2+-Protein Kinase C (PKC) pathway. researchgate.net
Research, particularly using mouse osteoclasts, indicates that the inhibitory effects of calcitonin on bone resorption are primarily mediated by the cAMP-PKA signaling pathway. researchgate.net Activation of this pathway leads to downstream events that interfere with the cellular processes required for resorption. Furthermore, the inhibition of osteoclast formation by calcitonin is also mediated through cAMP/PKA/Epac cascades. Calcium signaling, involving changes in intracellular Ca2+ concentrations, is a ubiquitous second messenger in osteoclasts and is regulated by various stimuli, playing a role in their differentiation and function.
Indirect Effects on Osteoblast Activity and Bone Formation
While this compound's primary direct effects are on inhibiting osteoclast-mediated bone resorption, there is suggestive evidence from both animal and human studies that calcitonin may also promote bone and collagen formation by increasing osteoblastic activity. mims.comnih.gov However, the precise role and mechanisms of calcitonin's influence on osteoblast activity have not been fully elucidated. mims.comnih.gov
Because the calcitonin receptor is predominantly expressed on osteoclasts, any effect of calcitonin on osteoblasts is likely indirect and mediated through the complex communication network between osteoclasts and osteoblasts within the bone remodeling unit. mims.comnih.gov
Proposed Mechanisms of Osteoclast-Osteoblast Communication
Bone remodeling is a tightly coordinated process that relies on continuous communication between bone-resorbing osteoclasts and bone-forming osteoblasts. This communication occurs through various mechanisms, including direct cell-to-cell contact, the release of soluble factors (cytokines, growth factors), and the exchange of extracellular vesicles.
During bone resorption, growth factors and other molecules embedded in the bone matrix, such as Transforming Growth Factor-beta (TGF-β) and Insulin-like Growth Factor 1 (IGF-1), are released, which can then influence osteoblast recruitment and activity.
Furthermore, osteoclasts themselves produce and secrete factors known as "clastokines" that can directly or indirectly modulate osteoblast differentiation and bone formation. Examples of such clastokines include Wnt10b and Sphingosine-1-phosphate (S1P). Emerging evidence suggests that calcitonin may indirectly stimulate osteoblastic bone formation by increasing the expression of Wnt10b in osteoclasts. This osteoclast-derived Wnt10b could then act on osteoblasts to promote their differentiation and mineralization activity, thereby coupling the processes of bone resorption and formation.
Role of Clastokines (e.g., Wnt10b, S1P) in this compound-Mediated Osteoblast Modulation
Calcitonin, including its synthetic salmon analog this compound, influences osteoblast activity indirectly, potentially through the modulation of factors released by osteoclasts. Uncoupling anti-resorptive agents like calcitonin may modulate osteoblast mineralization via the controlled secretion of clastokines such as Wnt10b and Sphingosine-1-phosphate (S1P). nih.govresearchgate.net Studies have indicated that calcitonin treatment leads to increased levels of Wnt10b expression in osteoclasts. nih.govresearchgate.net Wnt10b has been identified as a clastokine capable of increasing osteoblast activity. nih.govresearchgate.net Furthermore, S1P is known to promote osteogenic differentiation and bone formation. portlandpress.comresearchgate.net This suggests a mechanism by which this compound, acting initially on osteoclasts, can indirectly stimulate osteoblast function and bone formation through the release of these signaling molecules.
In Vitro Studies on Osteoblast Proliferation and Differentiation
In vitro studies exploring the effects of calcitonin on osteoblast proliferation and differentiation are relevant to understanding its impact on bone formation. While calcitonin receptors are primarily expressed on osteoclasts, influencing bone resorption, the observed effects on osteoblasts suggest indirect mechanisms. Research indicates that calcitonin can promote bone formation by osteoblasts. drugbank.comnih.gov The modulation of clastokines like Wnt10b and S1P, as discussed above, represents a potential pathway through which calcitonin indirectly affects osteoblast activity and differentiation in in vitro settings. nih.govresearchgate.net
Renal Tubular Effects
This compound significantly impacts renal tubular function, primarily by altering the reabsorption and excretion of key ions involved in mineral homeostasis.
Mechanisms of Calcium, Phosphate (B84403), and Sodium Excretion Modulation
This compound increases the urinary excretion of ions such as calcium, phosphate, and sodium. drugbank.comnih.govmedscape.comsanofi.comhres.ca This effect is mediated by a decrease in their tubular reabsorption in the kidneys. drugbank.comnih.govmedscape.comsanofi.comhres.ca The actions of calcitonin on the handling of calcium and sodium by the kidney appear to be separate mechanisms. sanofi.comhres.ca Studies have indicated that the effects on sodium and phosphorus excretion involve the proximal tubules. sanofi.comhres.ca Salmon calcitonin has been observed to be markedly more natriuretic compared to porcine or human calcitonin in animal studies, although their effects on calcium excretion are relatively similar. sanofi.comhres.ca
Impact on Tubular Reabsorption Processes
The primary mechanism by which this compound modulates renal excretion of calcium, phosphate, and sodium is by decreasing their reabsorption in the renal tubules. drugbank.comnih.govmedscape.comsanofi.comhres.ca This reduction in tubular reabsorption leads directly to increased levels of these ions in the urine. drugbank.comnih.govmedscape.comsanofi.comhres.ca The decreased tubular reabsorption of phosphate and sodium is thought to involve the proximal tubules. sanofi.comhres.ca While calcitonin decreases tubular reabsorption of calcium, leading to increased excretion when other factors are not involved, acute situations may result in decreased urinary calcium excretion due to a decrease in the filtered load of calcium caused by the hormone's hypocalcemic effect. sanofi.comhres.ca
Central Nervous System and Analgesic Mechanisms (Preclinical Studies)
Preclinical studies have explored the presence of calcitonin binding sites within the central nervous system, suggesting potential roles beyond mineral regulation, including analgesic mechanisms.
Identification of Calcitonin Binding Sites in the Central Nervous System
Calcitonin binding sites have been identified in numerous structures throughout the central nervous system. drugbank.comresearchgate.netnih.gov Autoradiographic analyses have revealed a high density of calcitonin binding sites in areas such as the mesencephalic periaqueductal gray (PAG), raphe nuclei, and the dorsal horns of the spinal cord (laminae I, IV, V, and VI), where calcitonin may play a role in inhibiting nociceptive transmission. capes.gov.br Other brain regions exhibiting significant calcitonin binding include the caudatus, amygdala, hypothalamus, substantia nigra, locus coeruleus, and the formatio reticularis mesencephalica. capes.gov.br Medium to low density binding sites have been observed in areas such as the piriform cortex, hippocampus, and medial and intralaminar thalamus. capes.gov.br Salmon calcitonin is often used in such studies due to its higher affinity compared to human or rat calcitonin and its ability to bind to the calcitonin receptor (CTR) alone, as well as AMY 1, AMY 2, and AMY 3 receptors. researchgate.net The distribution of these binding sites suggests a wider involvement of calcitonin in various central functions. capes.gov.br
Pharmacological Studies on Analgesic Activity in Animal Models
Pharmacological studies in various animal models have provided evidence for the analgesic activity of salmon calcitonin medsafe.govt.nzeuropa.euresearchgate.netnih.govumcs.plpagepress.org. This effect is believed to be mediated, at least in part, through actions on the central nervous system medsafe.govt.nzresearchgate.netnih.gov. Investigations suggest a central effect involving the modulation of serotonergic pain pathways researchgate.netnih.gov. Studies in mice where ascending and descending serotonergic pathways were lesioned using p-chloroamphetamine or p-chlorophenylalanine demonstrated that the analgesic effect of salmon calcitonin was not evident in these animals researchgate.net. This finding supports the involvement of the serotonergic system in its antinociceptive action researchgate.net.
Furthermore, research indicates potential interactions with the opioid system. In vitro studies have shown that calcitonin can increase the inhibitory effect of the kappa-opioid receptor agonist bremazocine (B1667778) umcs.pl. This observation has been reproduced in analgesic tests, where a subanalgesic dose of salmon calcitonin enhanced the antinociceptive effect of the kappa-opioid agonist U-50,488H in mice umcs.pl.
Animal models used to assess the analgesic efficacy of salmon calcitonin administered centrally include electrical stimulation of the dental pulp and the hot-plate test in rabbits pagepress.org. Central administration of calcitonin in rabbits blocked the nociceptive reaction to dental electrical stimulation pagepress.org. In models of persistent pain, such as the formalin test, calcitonin has shown effects on both the early and late phases of the formalin response pagepress.org. Studies in rats with chronic pain induced by Freund's adjuvant injection into the hindfoot demonstrated that intraventricular administration of salmon calcitonin produced dose-dependent inhibitory effects on the firing of nociceptive thalamic neurons nih.gov. Preliminary patch clamp data in these studies suggested a direct action of salmon calcitonin on the central nervous system by depressing calcium fluxes through neuronal membranes nih.gov.
A summary of findings from analgesic studies in animal models is presented in the table below:
| Animal Model | Stimulus/Condition | Administration Route | Observed Effect | Proposed Mechanism(s) | Source(s) |
| Mice (Writhing test) | Chemical irritant | Intraperitoneal | Antinociceptive effect (at high doses); Enhanced effect of kappa-opioid agonist | Involvement of kappa-opioid system | umcs.pl |
| Mice (Serotonergic pathway lesion) | Chemical irritant | Intraperitoneal | Analgesic effect absent after lesioning of serotonergic pathways | Mediation via central serotonergic system | researchgate.net |
| Rats (Chronic pain model) | Freund's adjuvant-induced arthritis | Intraventricular | Dose-dependent inhibition of nociceptive thalamic neuron firing | Direct action on CNS, depression of calcium fluxes | nih.gov |
| Rabbits | Dental electrical stimulation | Central | Blockade of nociceptive reaction | Central action | pagepress.org |
| Various animal models | Acute and persistent pain | Various | Analgesic activity | Central effects, modulation of serotonergic pathways | medsafe.govt.nzeuropa.euresearchgate.netpagepress.org |
Gastrointestinal and Exocrine Pancreatic Effects (Preclinical Investigations)
Preclinical investigations have also indicated that salmon calcitonin can exert effects on the gastrointestinal tract and exocrine pancreas medsafe.govt.nzfffenterprises.comhres.cafda.govhres.cahres.caoup.comsemanticscholar.org. Studies involving short-term administration of injectable salmon calcitonin have shown transient decreases in the volume and acidity of gastric juice fffenterprises.comhres.cafda.govhres.cahres.ca. Additionally, these studies reported reductions in the volume and the trypsin and amylase content of pancreatic juice fffenterprises.comhres.cafda.govhres.cahres.ca. These effects were observed in animal experiments hres.cahres.ca.
Some evidence from preclinical and clinical observations suggests that the ability of calcitonin to reduce gastric and exocrine pancreatic secretion may be beneficial in the medical management of acute pancreatitis medsafe.govt.nzsemanticscholar.org. Infusion of salmon calcitonin was thought to strongly depress gastric secretions and pancreatic enzyme secretions stimulated by various secretagogues without affecting fluid and electrolyte secretions semanticscholar.org.
Further preclinical studies have explored the effects of salmon calcitonin on gastric emptying oup.com. Salmon calcitonin has been shown to acutely inhibit gastric emptying in response to a meal in preclinical settings oup.com.
A summary of preclinical findings on gastrointestinal and exocrine pancreatic effects is provided in the table below:
| System Affected | Observed Effect (Short-term administration) | Animal Model/Investigation Type | Source(s) |
| Gastric Tract | Transient decrease in volume of gastric juice | Preclinical studies | fffenterprises.comhres.cafda.govhres.cahres.ca |
| Gastric Tract | Transient decrease in acidity of gastric juice | Preclinical studies | fffenterprises.comhres.cafda.govhres.cahres.ca |
| Exocrine Pancreas | Transient decrease in volume of pancreatic juice | Preclinical studies | fffenterprises.comhres.cafda.govhres.cahres.ca |
| Exocrine Pancreas | Transient decrease in trypsin content of pancreatic juice | Preclinical studies | fffenterprises.comhres.cafda.govhres.cahres.ca |
| Exocrine Pancreas | Transient decrease in amylase content of pancreatic juice | Preclinical studies | fffenterprises.comhres.cafda.govhres.cahres.ca |
| Gastric Tract | Acute inhibition of gastric emptying in response to a meal | Preclinical studies | oup.com |
| Gastric & Pancreatic | Depression of gastric and pancreatic secretions (potential in pancreatitis) | Preclinical/Clinical observation | medsafe.govt.nzsemanticscholar.org |
Preclinical Toxicology and Safety Research
Mutagenicity Assessment of Miacalcic
Studies have indicated that salmon calcitonin is devoid of mutagenic potential. europa.eumedsafe.govt.nzhpra.iemedicines.org.ukpom.go.ideuropa.eundmctsgh.edu.tw Synthetic salmon calcitonin tested negative for mutagenicity in various bacterial strains, including Salmonella typhimurium and Escherichia coli, both with and without rat liver metabolic activation. fffenterprises.com Furthermore, it was not found to be clastogenic in chromosome aberration tests conducted in Chinese Hamster V79 cells. fffenterprises.comspringermedizin.de The in vivo mouse micronucleus test also showed no evidence of clastogenicity for salmon calcitonin. fffenterprises.com
Embryotoxicity and Teratogenicity Studies in Animal Models
Animal studies have demonstrated that salmon calcitonin is devoid of embryotoxic and teratogenic potential. europa.eumedsafe.govt.nzhpra.iemedicines.org.ukpom.go.idndmctsgh.edu.tw Investigations in rats did not indicate a teratogenic potential. europa.eu While animal studies have shown that calcitonin salmon can cause a decrease in fetal birth weights in rabbits at doses significantly higher than recommended human doses, this finding may be linked to metabolic effects on the pregnant animal, as calcitonin does not cross the placental barrier. nih.gov Calcitonin does not cross the placenta in animals. europa.eu In lactating animals, suppression of milk production has been observed, and calcitonins are secreted into the milk. europa.euhpra.iemedicines.org.ukeuropa.eu
Carcinogenicity Research in Rodent Models
Conventional carcinogenicity studies have been performed in laboratory animals. europa.euhpra.iemedicines.org.ukpom.go.id Neither 1-year chronic toxicity studies in Sprague-Dawley rats nor formal carcinogenicity studies in Sprague-Dawley rats and CD-1 mice dosed for up to 2 years at high multiples of the maximum recommended human doses yielded evidence of carcinogenicity. springermedizin.denih.gov However, an increased incidence of pituitary adenomas has been reported in rats. europa.eumedsafe.govt.nzhpra.iemedicines.org.ukpom.go.ideuropa.eundmctsgh.edu.tw
Pituitary Tumor Induction in Rats: Species Specificity Analysis
An increased incidence of pituitary adenomas, specifically chromophobe cell adenomas, has been observed in rats, predominantly in males and to a lesser extent in females, in long-term toxicity and carcinogenicity studies. nih.govhres.cahres.ca This finding has been reported in Sprague-Dawley and Fischer 344 rats administered synthetic salmon calcitonin. nih.gov The increased incidence was noted at exposures lower than those likely from clinical use. medsafe.govt.nzpom.go.idndmctsgh.edu.tw However, this effect is considered species-specific and of no clinical relevance. europa.euhpra.iemedicines.org.ukeuropa.eu Evidence suggests that the proliferative response in the pituitary of rats is a species-specific phenomenon. hres.cahres.ca The increased incidence of pituitary adenomas in rats is considered a decreased latency period in non-malignant tumors that occur with a high background frequency in this species. springermedizin.denih.gov There has been no evidence of malignant transformation of these tumors, and this finding is not believed to be relevant to human use. springermedizin.denih.gov
Absence of Carcinogenic Potential in Mouse Models
Formal carcinogenicity studies in CD-1 mice dosed for up to 2 years did not yield evidence of carcinogenicity. springermedizin.denih.gov Further preclinical studies, particularly a mouse carcinogenicity study where the maximum exposure was significantly greater than that in humans, suggested that pituitary tumor induction is specific to the rat. medsafe.govt.nzpom.go.idndmctsgh.edu.tw No carcinogenicity potential was evident in male or female mice dosed subcutaneously for two years with synthetic salmon calcitonin at high doses. fffenterprises.com Studies in mice treated with subcutaneous synthetic salmon calcitonin for extended periods have not shown similar findings to the pituitary effects observed in rats. hres.cahres.ca Preclinical investigations involving the overexpression of salmon calcitonin in transgenic mice have not provided any indication of the molecule acting as a carcinogen. nih.gov
Immunogenicity Risk Assessment in Non-Clinical Systems
Assessing the immunogenicity risk of peptide drugs and their impurities is an important aspect of preclinical evaluation. usp.org Non-clinical methods have been developed to evaluate the product-related risks of biologics in inducing anti-drug antibody (ADA) formation. tandfonline.com Studies have assessed the immunogenicity risk of salmon calcitonin peptide impurities using in silico and in vitro methods. usp.orgtandfonline.com In silico prediction tools and in vitro assays, such as MHC-II binding assays and T cell assays, are employed to identify potential T cell epitopes and assess the immunogenic potential of peptide sequences. usp.orgnih.gov A detailed assessment of salmon calcitonin has identified a promiscuous epitope that binds across multiple HLA alleles and is not found in human calcitonin, suggesting a role in the immunogenicity of the drug. nih.gov HLA binding studies have confirmed binding to multiple Class II HLA alleles for the original salmon calcitonin sequence and impurities retaining the predicted epitope. nih.gov T cell assays have further demonstrated the immunogenic potential of these sequences. nih.gov A humanized mouse model that develops a fully engrafted human immune system has also been utilized to determine the predictive value of animal models compared to in silico and in vitro methods for assessing immunogenicity of impurities in generic peptide drugs, including salmon calcitonin. complexgenerics.org This model showed that salmon calcitonin increased immune responses in a dose-dependent manner and enhanced the number of cells producing class-switched antibody. complexgenerics.org An immunogenicity study in rats showed no tachyphylaxis with either recombinant or synthetic salmon calcitonin. fda.gov
Advanced Research Methodologies for Miacalcic Analysis
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are essential for determining the higher-order structure and conformational properties of salmon calcitonin within Miacalcic. These techniques offer non-invasive ways to assess the folding and structural integrity of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Higher Order Structure and Similarity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of protein and peptide higher-order structure (HOS) in solution researchgate.netresearchgate.net. It provides detailed information about the three-dimensional arrangement of atoms and can be used to assess the similarity of different protein samples researchgate.net. For peptide and protein drug molecules, the folded structure is critical for efficacy and safety researchgate.netresearchgate.net.
One-dimensional (1D) 1H NMR spectra can provide insights into the peptide's HOS through peak position and line-shape researchgate.net. For salmon calcitonin, 1D 1H NMR spectra have shown sharp and dispersed amide peaks, suggesting that it adopts a folded monomeric HOS in formulation mdpi.com.
Two-dimensional (2D) NMR methods, such as 2D heteronuclear cross peaks (e.g., 1H-13C HSQC or 1H-15N sofast HMQC), offer residue-specific information on individual amino acid conformations researchgate.netresearchgate.net. By comparing the chemical shifts and intensities of these cross-peaks, researchers can assess the structural similarity between different batches or formulations of salmon calcitonin researchgate.net. Studies using 2D NMR techniques on salmon calcitonin in methanol (B129727) have revealed details about its structure, including an alpha-helical segment and a region of conformational heterogeneity osti.govnih.govcapes.gov.br.
NMR spectral patterns are sensitive to various quality attributes of complex active pharmaceutical ingredients (APIs), including chemical structure and higher-order structure researchgate.net. Modern NMR methods, including 2D NMR, have demonstrated sufficient precision to reveal variations in the quality attributes of small molecule complex drug formulations researchgate.net.
Circular Dichroism for Conformation Analysis
Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure and conformational changes of peptides and proteins in solution. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the presence and proportion of different secondary structures like alpha-helices, beta-sheets, and random coils researchgate.netnih.gov.
Studies on salmon calcitonin using CD spectroscopy have shown that its conformation can vary depending on the environment. In aqueous solution, salmon calcitonin generally adopts a random coil secondary structure, typical for small peptides researchgate.net. However, in the presence of methanol or trifluoroethanol, it can adopt an alpha-helical structure, comprising a significant percentage of its amino acids researchgate.netresearchgate.net. The formation of alpha-helical structure in salmon calcitonin is a two-step process in certain solvent mixtures researchgate.net. CD experiments can also distinguish the ordering of the disulfide bond between Cys1 and Cys7 and the formation of the alpha-helix researchgate.net.
CD spectroscopy is also valuable for studying conformational changes associated with self-association or interaction with other molecules. For instance, solid-state CD studies have shown that salmon calcitonin can present a typical alpha-helical structure, while in aqueous solution it adopts a random coil researchgate.net. When aggregating into amyloid material, calcitonin can adopt a combination of alpha-helix and beta-sheet structures researchgate.net. The interaction between salmon calcitonin aggregates and lipid rafts has been investigated using CD, showing that lipid rafts can foster the formation of beta-structures uniroma1.it.
CD spectroscopy is also used to check if a peptide or protein is folded and to assess its temperature stability uzh.ch.
Biophysical Methods for Receptor Binding and Interaction Studies
Biophysical methods are crucial for understanding how this compound interacts with its biological target, the calcitonin receptor. These techniques provide quantitative data on binding affinity, kinetics, and specificity.
Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics
Surface Plasmon Resonance (SPR) is a sensitive, label-free technology used to monitor molecular interactions in real-time, making it ideal for quantifying the binding kinetics between a ligand (such as salmon calcitonin) and a receptor mdpi.commdpi.comcriver.com. In an SPR assay, one molecule (e.g., the receptor) is immobilized on a sensor chip surface, and the other molecule (the ligand) is passed over the surface criver.com. Binding interactions cause a change in the refractive index near the surface, which is detected as a change in the SPR signal criver.com. This signal change over time, known as a sensorgram, provides data to determine association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (KD) criver.com.
SPR is a valuable tool for assessing the functional similarity of therapeutic proteins by measuring receptor binding kinetics researchgate.net. Salmon calcitonin exerts its biological effect by binding to the calcitonin receptor (CTr), which is a G-protein-coupled receptor nih.govdrugbank.com. Studies have characterized the binding sites for salmon calcitonin in various tissues and cell lines using radiolabeled calcitonin in binding assays nih.govphysiology.orgnih.govoup.com. While these studies provide information on binding affinity and receptor subtypes, SPR offers the advantage of real-time kinetic measurements.
SPR can provide insights into the association and dissociation rates, which are often better correlated with clinical efficacy and duration of action than simple affinity measurements criver.com. Although some studies on salmon calcitonin receptor binding have noted slow or essentially irreversible binding kinetics using radioligand methods, SPR could potentially offer more detailed kinetic profiles nih.govoup.combioscientifica.com. SPR can also be used to determine the specificity of an interaction and to perform competition binding assays criver.com.
In Vitro Cell-Based Assays for Biological Potency and Activity
In vitro cell-based assays are essential for evaluating the biological activity and potency of this compound. These assays measure the functional response of cells to salmon calcitonin.
Cell Proliferation Assays
Cell proliferation assays are a type of cell-based assay used to measure how cells respond to a treatment by assessing changes in cell growth or viability quatrelab.com. These assays are utilized to determine the biological potency of therapeutic products quatrelab.commdpi.com.
For this compound, cell-based assays are used to measure the relative potency of salmon calcitonin researchgate.net. Salmon calcitonin is known to inhibit osteoclastic bone resorption and may promote osteoblastic bone formation drugbank.comchiesi.com.au. While its primary effects relate to calcium metabolism and bone remodeling, studies have also investigated its effects on cell proliferation in other cell types.
For example, studies have examined the anti-proliferative effects of salmon calcitonin on neuroblastoma cell lines using assays like the MTT assay, which measures cell viability indexcopernicus.comexperimentalbiomedicalresearch.com. These studies have shown that salmon calcitonin can exhibit anti-proliferative effects on certain cancer cell lines at specific concentrations indexcopernicus.comexperimentalbiomedicalresearch.com.
Cell proliferation assays, while useful for assessing a product's effect on cell growth, may not always represent a direct readout of the primary mechanism of action for drugs like calcitonin, whose main role is related to mineral metabolism and bone resorption drugbank.comindexcopernicus.comspringernature.com. However, they are valuable tools for assessing the biological activity and potency in specific cellular contexts or as part of a panel of assays for comprehensive characterization mdpi.com.
Osteoclast Resorption Assays
Osteoclast resorption assays are in vitro methods used to evaluate the activity of osteoclasts, the cells responsible for breaking down bone tissue. These assays are crucial for understanding the mechanism of action of antiresorptive agents like this compound (salmon calcitonin). bloomtechz.comnih.gov
Traditionally, these assays have been conducted over a 24-hour period. nih.gov However, extending the duration of the assay allows for the assessment of long-term effects on bone resorption and the number of osteoclast-like cells. nih.gov Studies utilizing extended assays have shown that osteoclast-like cells can remain viable and even increase in number over periods up to 144 hours in control cultures. nih.gov
Salmon calcitonin has been shown to inhibit bone resorption in these assays. bmj.com For instance, in an extended mouse calvarial bone resorption assay, salmon calcitonin inhibited resorption at concentrations as low as 10 pg/ml. bmj.com While some studies using extended assays have observed an "escape" from the inhibitory effect of salmon calcitonin after 48-72 hours, decreased numbers of both mononucleated and multinucleated TRACP-positive osteoclast-like cells were evident by 48 hours in cultures treated with salmon calcitonin. nih.gov
Analytical Techniques for Peptide Impurity Profiling and Immunogenicity Assessment
Ensuring the quality and safety of peptide drug products like this compound involves comprehensive analytical techniques for impurity profiling and immunogenicity assessment. nih.govdaicelpharmastandards.comhres.cafda.govresearchgate.netnih.govfrontiersin.orgrsc.orgsigmaaldrich.comfrontiersin.org
Peptide-related impurities can arise during the synthesis or degradation of peptide drugs. daicelpharmastandards.comresearchgate.netrsc.org These impurities, which may include amino acid insertions, deletions, or side-chain modifications, can potentially alter the immunogenicity risk profile of the drug product. researchgate.netrsc.org Regulatory bodies emphasize the importance of identifying and characterizing impurities, especially those present at levels greater than or equal to 0.10%. fda.govrsc.org
Advanced analytical techniques, such as Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS), are employed for impurity profiling. rsc.orglcms.cz LC-HRMS methods provide qualitative information by characterizing peptide structure and sequence and identifying impurities. rsc.orglcms.cz They also offer quantitative results with high selectivity and sensitivity, which is crucial for detecting low-level impurities that might be missed by traditional methods like HPLC-UV. rsc.orglcms.cz
Immunogenicity assessment is a critical part of the evaluation of peptide drugs. fda.govcomplexgenerics.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgfda.govrxlist.comfffenterprises.comfda.gov Administration of peptide-containing medicinal products can trigger the development of anti-calcitonin antibodies. fda.govrxlist.comfffenterprises.com The incidence of antibody formation is dependent on the sensitivity and specificity of the assay used. fda.govrxlist.comfffenterprises.com
Methods for assessing immunogenicity risk include in silico analysis, class II HLA-binding assays, and T-cell assays. complexgenerics.orgresearchgate.netnih.govfrontiersin.org In silico tools can predict potential T-cell epitopes within peptide sequences. researchgate.netnih.gov Class II HLA-binding assays provide in vitro confirmation of peptide binding to human leukocyte antigen (HLA) alleles, which is a key step in initiating an immune response. researchgate.netnih.govfrontiersin.org T-cell assays, using peripheral blood mononuclear cells (PBMCs) from donors, can assess the T-cell response to the peptide and its impurities. researchgate.netnih.govfrontiersin.orgfrontiersin.org Studies have used these methods to evaluate the immunogenic potential of salmon calcitonin impurities, comparing responses to the active pharmaceutical ingredient (API) and spiked drug product. researchgate.netnih.govfrontiersin.orgresearchgate.net
Research has shown that a 9-mer sequence in the C-terminus of salmon calcitonin can bind promiscuously to multiple HLA DR alleles and contains a promiscuous HLA DR-binding T-cell epitope. researchgate.netnih.gov This region is not conserved with human proteins and is likely related to immune responses to salmon calcitonin. researchgate.netnih.gov Studies evaluating the immunogenic risk of impurities have found that some impurities elicited a higher percentage of responder PBMCs compared to this compound alone in in vitro T-cell assays. frontiersin.orgresearchgate.net
Data Table: In Vitro T-Cell Assay Results with this compound and Spiked Impurities
| Test Peptide | Concentration in Assay (µg/mL) | Percentage of Responders (%) |
| This compound | 20.0 | 10 frontiersin.org |
| This compound + LYS-AC18_SCT (0.24%) | 20.0 | Higher than this compound alone frontiersin.orgresearchgate.net |
| This compound + Q20E_SCT (0.36%) | 20.0 | Higher than this compound alone frontiersin.orgresearchgate.net |
| This compound + ENDO-GLY28 (2.62%) | 20.0 | Higher than this compound alone frontiersin.orgresearchgate.net |
| This compound + ENDO-THR31_SCT (3.30%) | 20.0 | Higher than this compound alone frontiersin.orgresearchgate.net |
Note: The percentage of responders for spiked impurities is described as "higher than this compound alone" in the source, without specific numerical percentages provided in the snippet. The concentration percentages for impurities are relative to the API in this compound. frontiersin.orgresearchgate.net
Immunological Aspects of Miacalcic
Formation of Anti-Calcitonin Antibodies
The administration of Miacalcic can lead to the development of anti-calcitonin antibodies in patients. fda.govfresenius-kabi.us This is a recognized immunological phenomenon associated with the introduction of peptide therapeutics derived from non-human species. fda.govfresenius-kabi.us The incidence of antibody formation can vary among patients. In a two-year clinical study evaluating this compound nasal spray, a measurable antibody titer was observed in 69% of patients receiving this compound, in contrast to 3% in the placebo group. fda.gov Similarly, studies in patients with Paget's disease treated with calcitonin salmon have reported circulating antibodies in approximately half of the patients after several months of treatment. fresenius-kabi.us The levels of these antibodies can range from low to high titers. nih.gov
Influence of Antibody Formation on Pharmacological Response
While the formation of anti-calcitonin antibodies is relatively common, it does not consistently result in a loss of pharmacological efficacy in all treated individuals. nih.govchiesi.com.aue-lactancia.org However, in a subset of patients, particularly those who develop high antibody titers, the presence of these antibodies may be associated with a diminished or absent response to treatment. fresenius-kabi.usnih.gove-lactancia.org This phenomenon, sometimes referred to as clinical resistance, can occur when antibodies neutralize the biological activity of the administered salmon calcitonin. thieme-connect.comnih.gov In vitro bioassays designed to detect neutralizing activity have identified such activity in the serum of some antibody-positive patients, correlating with the development of secondary resistance to the therapeutic effect. thieme-connect.com
Research findings on the impact of antibody formation on treatment response highlight this variability:
| Study Population | Antibody Formation Detected | Patients with Continued Response Despite Antibodies | Patients with Loss of Response Associated with Antibodies |
| Patients treated with salmon calcitonin (n=22) psu.edu | 11 | 10 | 1 (with very high titer) |
| Patients treated with this compound nasal spray fda.gov | 69% | Not explicitly quantified as a separate group | May be associated with loss of response |
| Patients with Paget's disease fresenius-kabi.us | ~50% | Most patients continued to respond | Some cases of loss of response with high titers |
This data indicates that while a significant proportion of patients may develop antibodies, only a smaller number experience a clinically relevant impact on treatment effectiveness. nih.govpsu.edu
Comparative Immunogenicity of Synthetic vs. Recombinant Salmon Calcitonin
Salmon calcitonin is manufactured using either synthetic peptide synthesis or recombinant DNA (rDNA) technology. frontiersin.orgresearchgate.net The reference product, Miacalcin®, is produced recombinantly, whereas many generic versions are synthesized chemically. frontiersin.org
Mechanisms of T-cell Epitope Recognition for Peptide Impurities
The immunogenicity of peptide drugs, including salmon calcitonin, is fundamentally linked to their interaction with the cellular immune system, specifically the recognition of T-cell epitopes. frontiersin.orgnih.govnih.gov T-cell epitopes are specific linear amino acid sequences within the peptide that, following processing by antigen-presenting cells (APCs), can bind to Class II Human Leukocyte Antigen (HLA) molecules on the APC surface. frontiersin.orgnih.gov This binding and presentation are critical steps for activating CD4+ T helper cells. frontiersin.orgnih.govnih.gov Activated T helper cells are essential for providing the necessary signals and cytokines to support the activation and maturation of antigen-specific B cells, which subsequently produce antibodies. frontiersin.orgnih.govnih.gov
For synthetic peptide pharmaceuticals, the manufacturing process can inadvertently generate peptide-related impurities. frontiersin.orgresearchgate.net These impurities, which may result from modifications such as deletions, insertions, or alterations in amino acid side chains, can possess different immunogenic characteristics compared to the intended active pharmaceutical ingredient (API). frontiersin.orgresearchgate.net Regulatory guidelines emphasize the importance of assessing these impurities for their potential to enhance the immunogenic risk of the drug product. frontiersin.orgresearchgate.net
Both in silico predictive tools and in vitro laboratory assays are utilized to evaluate the potential immunogenicity of peptide impurities. frontiersin.orgresearchgate.netnih.govepivax.com In silico methods can predict potential T-cell epitopes and assess the degree of homology to human endogenous proteins. frontiersin.orgnih.govepivax.com In vitro assays, such as HLA binding studies, can empirically confirm the capacity of peptides, including impurities, to bind to various HLA alleles. frontiersin.orgresearchgate.netnih.gov T-cell activation assays can further demonstrate the potential of these sequences to elicit a T-cell response. frontiersin.orgresearchgate.net
Future Directions in Miacalcic Research
Elucidating Undiscovered Calcitonin Receptor Signaling Pathways
Research continues to explore the full spectrum of signaling pathways activated by the calcitonin receptor, beyond the well-established inhibition of osteoclast function. Understanding these pathways could reveal novel therapeutic targets and expand the potential applications of calcitonin and its analogs. Evidence suggests a relationship between salmon calcitonin and the glutamatergic system, including NMDA and AMPA receptors, potentially influencing glutamate (B1630785) release. researchgate.net Further investigation into these less-explored interactions is crucial for a comprehensive understanding of calcitonin's physiological effects.
Deeper Investigation into Osteoclast-Osteoblast Crosstalk Mediated by Calcitonin
While calcitonin is known for inhibiting osteoclasts, its influence on the complex communication (crosstalk) between osteoclasts and osteoblasts, the bone-forming cells, is an area of ongoing investigation. Calcitonin inhibits bone removal by osteoclasts and simultaneously promotes osteoblasts. giiresearch.com A more profound understanding of how calcitonin modulates this crosstalk could lead to strategies that better balance bone resorption and formation, potentially improving treatment outcomes in bone diseases. Studies have shown that the effects of salmon calcitonin on osteoclast resorption can vary between species, highlighting the need for detailed comparative studies. researchgate.net
Development of Novel Peptide Analogs with Enhanced Receptor Affinity and Specificity
Efforts are underway to design and synthesize novel peptide analogs of calcitonin with improved binding affinity and specificity for the calcitonin receptor. The higher biological potency of salmon calcitonin compared to human calcitonin makes it a subject of interest for structure-function studies aimed at developing such enhanced analogs. nih.govresearchgate.net Conformationally constrained human calcitonin analogs have shown significantly higher in vivo hypocalcaemic potency than human calcitonin, suggesting that structural modifications can lead to increased activity. researchgate.net Developing analogs with tailored properties could lead to more potent and targeted therapies with potentially reduced off-target effects.
Advanced Preclinical Models for Bone Remodeling and Calcium Homeostasis Studies
The development and utilization of more advanced preclinical models are essential for accurately studying bone remodeling and calcium homeostasis and evaluating the efficacy of new calcitonin analogs. These models, which may include complex in vitro systems and sophisticated animal models, are crucial for translating research findings into potential clinical applications. Research institutions and laboratories contribute to the development of the calcitonin salmon market through ongoing research and clinical trials, often utilizing such models. wiseguyreports.com
Research into Peptide Delivery Mechanisms for Sustained Pharmacological Action (Excluding Dosage)
Research is focused on developing innovative peptide delivery mechanisms to achieve sustained pharmacological action of Miacalcic and other calcitonin analogs. This includes exploring new routes and formulations that can enhance patient convenience and compliance. wiseguyreports.com While specific dosage information is excluded, the development of alternative delivery methods, such as oral formulations, is an area of active research, driven by the potential for improved patient acceptance compared to traditional injectable or nasal routes. nih.govresearchgate.net
Q & A
Q. What are the established pharmacokinetic parameters of Miacalcic (calcitonin) in preclinical models, and how do these inform dosing regimens in osteoporosis research?
Methodological Answer: Pharmacokinetic studies in preclinical models (e.g., ovariectomized rats) typically measure bioavailability, half-life, and tissue distribution via radioimmunoassays or LC-MS/MS. Dosing regimens are optimized using allometric scaling to translate animal data to human equivalents. For example:
| Model | Dose (IU/kg/day) | Half-life (hr) | Bioavailability (%) | Reference Model |
|---|---|---|---|---|
| Ovariectomized Rat | 10–20 | 1.5–2.5 | 60–75 | |
| Rabbit | 5–15 | 2.0–3.0 | 50–65 |
Key Considerations:
- Ensure interspecies variability is addressed via compartmental modeling .
- Validate assays against standardized controls to minimize variability in metabolite detection .
Q. How do researchers standardize bone mineral density (BMD) measurements when evaluating this compound’s efficacy in rodent osteoporosis models?
Methodological Answer: BMD is quantified via dual-energy X-ray absorptiometry (DXA) or micro-CT. Standardization involves:
- Baseline Calibration: Use sham-operated controls to account for natural BMD variance.
- Normalization: Express BMD as % change relative to baseline, adjusted for body weight.
- Statistical Power: Sample sizes ≥10/group to detect 5–10% BMD differences (α=0.05, β=0.2) .
Data Conflict Resolution:
- Outliers are assessed via Grubbs’ test; if >2 SD from mean, exclude and justify in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s anabolic vs. anti-resorptive effects observed across different osteoporosis models?
Methodological Answer: Contradictions arise from model-specific pathophysiology (e.g., estrogen deficiency vs. glucocorticoid-induced osteoporosis). Strategies include:
Systematic Review: Meta-analyze data using PRISMA guidelines, stratifying by model type and outcome measures (e.g., BMD, bone turnover markers) .
Mechanistic Studies: Compare gene expression profiles (e.g., RANKL/OPG ratio) in divergent models via RNA-seq .
Dose-Response Analysis: Test if anti-resorptive effects dominate at lower doses, while anabolic effects require higher thresholds (see table below):
| Dose (IU/kg/day) | Model Type | RANKL/OPG Ratio | BMD Change (%) |
|---|---|---|---|
| 10 | Ovariectomized Rat | ↓ 30% | +5% |
| 50 | Glucocorticoid Rat | ↓ 15% | +12% |
Interpretation: Higher doses may activate alternative pathways (e.g., Wnt/β-catenin) .
Q. What experimental designs mitigate confounding biases when studying this compound’s synergistic effects with bisphosphonates in postmenopausal osteoporosis?
Methodological Answer:
- Factorial Design: Use a 2x2 matrix (this compound ± bisphosphonate) with randomization stratified by baseline BMD .
- Endpoint Selection: Primary = fracture risk reduction (vertebral compression); Secondary = serum CTX (bone resorption marker).
- Blinding: Double-blind protocols with placebo-controlled arms; ensure allocation concealment via centralized randomization .
Data Analysis:
- Interaction effects are tested via two-way ANOVA; report effect sizes with 95% CIs .
Q. How can in vitro 3D bone marrow stromal cell (BMSC) cultures improve the translational relevance of this compound research?
Methodological Answer: 3D cultures mimic trabecular architecture, enabling assessment of osteoblast differentiation and mineralization. Protocols include:
Scaffold Preparation: Use hydroxyapatite-coated scaffolds to simulate bone matrix.
Dose Optimization: Test 1–100 nM this compound; measure alkaline phosphatase (ALP) activity and calcium deposition .
Co-Culture Models: Incorporate osteoclast precursors (e.g., RAW 264.7 cells) to study cross-talk between resorption and formation .
Validation:
- Compare transcriptional profiles (e.g., RUNX2, COL1A1) with in vivo data using RNA-seq .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
